molecular formula C9H22N3O4PS B14532648 S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate CAS No. 62220-08-0

S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate

Cat. No.: B14532648
CAS No.: 62220-08-0
M. Wt: 299.33 g/mol
InChI Key: FPBDGXXKORTVAB-UHFFFAOYSA-N
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Description

S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate is a complex organic compound with potential applications in various scientific fields. This compound features a phosphorothioate group, which is known for its stability and resistance to enzymatic degradation, making it valuable in biochemical and pharmaceutical research.

Properties

CAS No.

62220-08-0

Molecular Formula

C9H22N3O4PS

Molecular Weight

299.33 g/mol

IUPAC Name

2-[6-(carbamoylamino)hexylamino]ethylsulfanylphosphonic acid

InChI

InChI=1S/C9H22N3O4PS/c10-9(13)12-6-4-2-1-3-5-11-7-8-18-17(14,15)16/h11H,1-8H2,(H3,10,12,13)(H2,14,15,16)

InChI Key

FPBDGXXKORTVAB-UHFFFAOYSA-N

Canonical SMILES

C(CCCNC(=O)N)CCNCCSP(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate typically involves multiple steps, starting with the preparation of the hexylamine derivative. This is followed by the introduction of the carbamoylamino group and subsequent reaction with ethylene oxide to form the aminoethyl intermediate. The final step involves the phosphorylation of the aminoethyl intermediate using phosphorothioic acid under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of catalysts to enhance reaction efficiency. Purification processes such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate can undergo various chemical reactions, including:

    Oxidation: The phosphorothioate group can be oxidized to form phosphorothioate oxides.

    Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

    Substitution: The amino and carbamoylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: Phosphorothioate oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential as a therapeutic agent due to its stability and bioavailability.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorothioate group can form stable complexes with metal ions and proteins, modulating their activity. This compound can also act as a ligand, binding to active sites and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphate: Similar structure but with a phosphate group instead of phosphorothioate.

    S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphonate: Contains a phosphonate group, offering different chemical properties.

Uniqueness

S-(2-{[6-(Carbamoylamino)hexyl]amino}ethyl) dihydrogen phosphorothioate is unique due to its phosphorothioate group, which provides enhanced stability and resistance to enzymatic degradation compared to its phosphate and phosphonate analogs. This makes it particularly valuable in applications requiring prolonged activity and stability.

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